1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride
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Overview
Description
1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of indazole, a bicyclic heterocycle that is widely used in medicinal chemistry due to its diverse biological activities . This compound is often used in research and development for its potential therapeutic applications.
Preparation Methods
Chemical Reactions Analysis
1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the indazole ring .
Scientific Research Applications
1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride can be compared with other indazole derivatives, such as:
2,3-dimethyl-2H-indazol-6-amine hydrochloride: Similar in structure but with different substituents, leading to variations in biological activity.
1H-indazole-3-carboxamide: Another indazole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
(2-methylindazol-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVMRKRFPJZKTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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